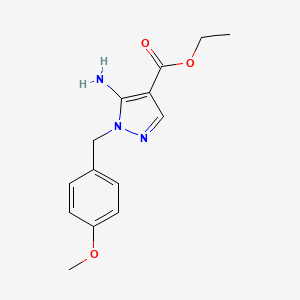
ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The “ethyl”, “amino”, and “methoxybenzyl” groups are substituents on the pyrazole ring .
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, often at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would typically be determined experimentally .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is involved in the synthesis of novel compounds with potential cytotoxic activities against various human cancer cell lines. For instance, its derivatives, pyrazolo[1,5-a]pyrimidines, and Schiff bases, have been evaluated for their cytotoxicity against colon, lung, breast, and liver cancer cell lines, showing promising antitumor properties. These findings highlight its role in the development of new anticancer agents (Hassan et al., 2015).
Anticancer Compound Synthesis
Research into the chemical reactions and applications of ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has led to the development of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further contributing to the exploration of new chemotherapeutic options (Hassan, Hafez, & Osman, 2014).
Auxin Activities and Agricultural Applications
The molecule serves as a precursor in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. While these derivatives demonstrate moderate auxin activities and possess some antiblastic properties to wheat germ, their potential in agricultural applications warrants further exploration (Yue et al., 2010).
Molecular Modeling and Antitumor Agents
Further studies have employed ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives. Molecular modeling and in vivo assessments in mouse tumor model cancer cell lines have shown significant effects, suggesting the potential of these derivatives as antitumor agents (Nassar et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLNBTLDLFUKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

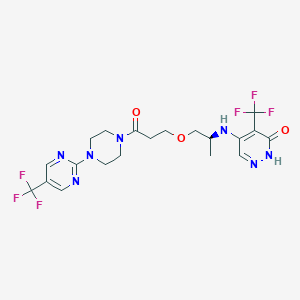
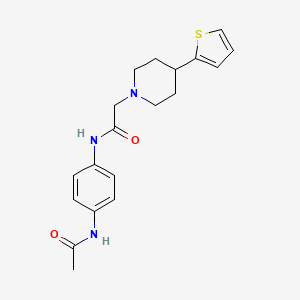
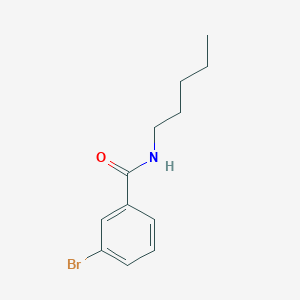
![4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2742872.png)
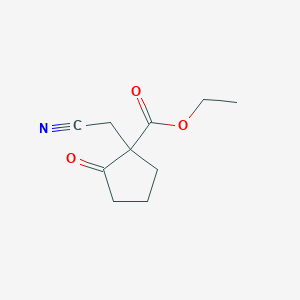
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide](/img/structure/B2742875.png)
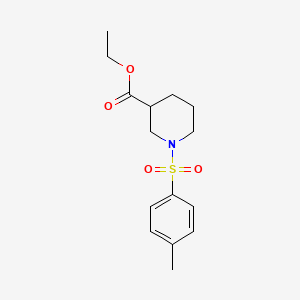
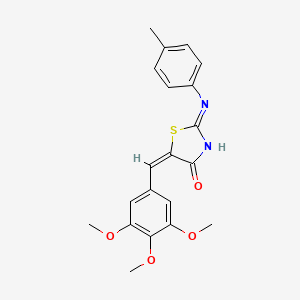
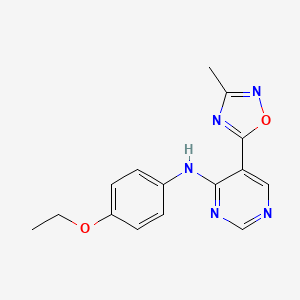
![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)
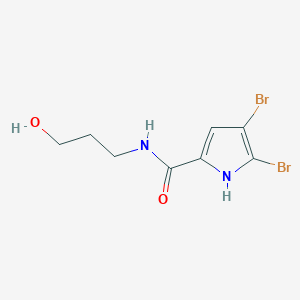
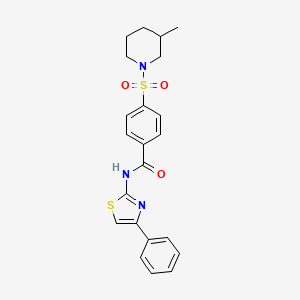

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)